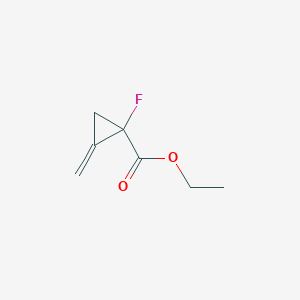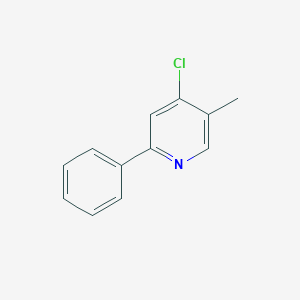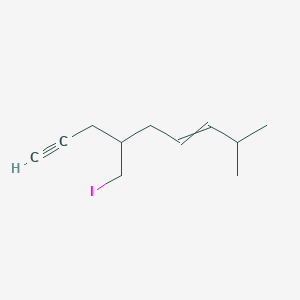
4-(Iodomethyl)-8-methylnon-6-en-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Iodomethyl)-8-methylnon-6-en-1-yne is an organic compound characterized by its unique structure, which includes an iodomethyl group attached to a non-6-en-1-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)-8-methylnon-6-en-1-yne typically involves the iodination of a suitable precursor. One common method is the reaction of a non-6-en-1-yne derivative with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Iodomethyl)-8-methylnon-6-en-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the alkyne group can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Major Products:
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alkenes.
Applications De Recherche Scientifique
4-(Iodomethyl)-8-methylnon-6-en-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(Iodomethyl)-8-methylnon-6-en-1-yne exerts its effects involves the interaction of the iodomethyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
- 1,2-Bis(iodomethyl)benzene
- 1,3-Bis(iodomethyl)benzene
- (Iodomethyl)fluorosilanes
Comparison: 4-(Iodomethyl)-8-methylnon-6-en-1-yne is unique due to its specific structure, which includes both an iodomethyl group and an alkyne moiety. This combination allows for a diverse range of chemical reactions and applications compared to other iodomethyl compounds, which may lack the alkyne functionality.
Propriétés
Numéro CAS |
656234-83-2 |
|---|---|
Formule moléculaire |
C11H17I |
Poids moléculaire |
276.16 g/mol |
Nom IUPAC |
4-(iodomethyl)-8-methylnon-6-en-1-yne |
InChI |
InChI=1S/C11H17I/c1-4-6-11(9-12)8-5-7-10(2)3/h1,5,7,10-11H,6,8-9H2,2-3H3 |
Clé InChI |
JJNCTUKWYXCLOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=CCC(CC#C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


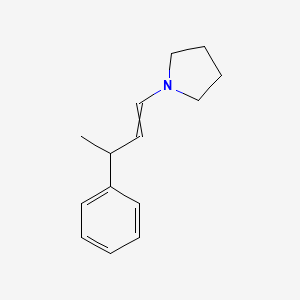
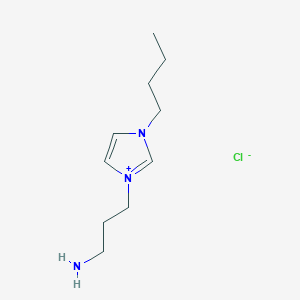
![[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B12532920.png)
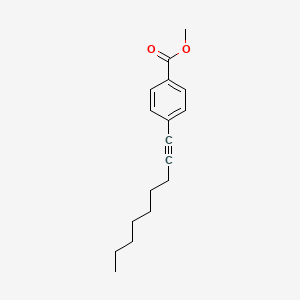
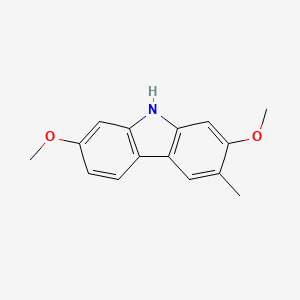
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)
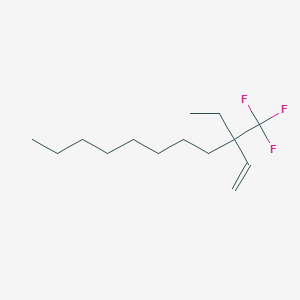
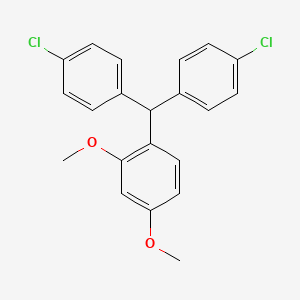
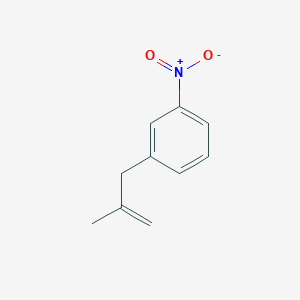
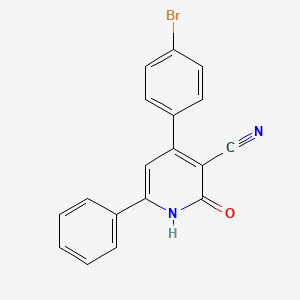
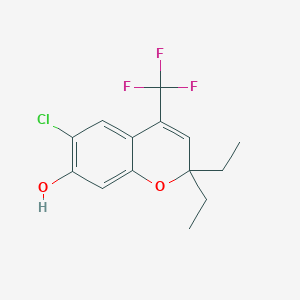
![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
